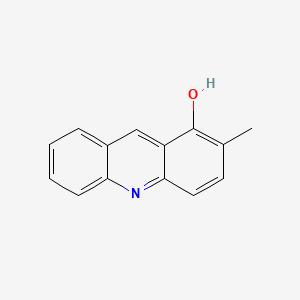

Acridinone, methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acridinone, methyl- is a chemical compound with the molecular formula C({14})H({11})NO. It is also known as 10-methyl-9(10H)-acridinone. This compound is a derivative of acridine, a nitrogen-containing heterocycle. Acridinone, methyl- is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acridinone, methyl- can be synthesized through several methods. One common approach involves the methylation of acridone. This process typically uses methyl iodide (CH(_3)I) as the methylating agent in the presence of a base such as potassium carbonate (K(_2)CO(_3)). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the cyclization of N-methyl-N-phenyl-2-aminobenzamide under acidic conditions. This reaction forms the acridinone ring system with a methyl group attached to the nitrogen atom.

Industrial Production Methods

Industrial production of acridinone, methyl- often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acridinone, methyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the acridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydroacridinones.

Substitution: Formation of halogenated or nitrated acridinone derivatives.

Scientific Research Applications

Acridinone and its derivatives have diverse applications in medicinal chemistry, including their use as DNA intercalators, enzyme inhibitors, and agents for reversing neurodegenerative disorders . Acridinone derivatives are also being explored for treating Alzheimer's disease .

Anti-Tumor Agent

Acridinones, derived from podophyllotoxin, have shown promise as anti-cancer agents . In vitro experiments on the metastatic and triple-negative breast cancer cell line MDA-MB-231 identified four compounds with IC50 values ranging from 0.294 to 1.7 μM . A new series of 9(10H)-acridinone-1,2,3 triazole derivatives were synthesized and assessed against human breast cancer cell lines . The most potent compound against MCF7 cells was 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one 8c (IC50 = 11.0 ± 4.8 µM), which was more potent than toposide (IC50 = 12.4 ± 4.7 µM) .

Cell Imaging

Acridone derivatives have been developed as antimicrobial, antimalarial, and antitumor drugs . Studies show that two acridone derivatives possess selective fluorescence depending on the environment, making them advantageous in cell imaging . The selective photoluminescence abilities of MeAcd12C and MedAcd12P could be exploited as potential biomarkers in cell imaging . The fluorescence enhancement of these compounds was dependent on the aggregation-induced emission (AIE) phenomenon, but their emission wavelengths were irrelevant to the formation of fluorogens .

Combinatorial Drug Synergy

Acridone compounds (AC2, AC7, and AC26) demonstrated minimal hyperchromaticity, anaplasia, and cellular infiltration in the liver upon evaluation of histopathology . These compounds showed no cardiotoxicity, nephrotoxicity, and necrosis in conducted studies . Acridone molecules can act on breast cancer MCF-7 cell lines at lower concentrations and modulate cytotoxicity in drug-resistant MCF-7/ADR cell lines when administered with Vinblastine .

Synthesis of Acridone Alkaloids

A modular and flexible three-step synthetic strategy has been developed for synthesizing acridone natural products of biological significance . A dihydroxyacridone derivative was obtained in high yield via the reaction of 2-amino-3-methoxybenzoic acid with a specific compound under refluxing conditions . Regioselective annulation of this derivative using titanium isopropoxide and prenal gave rise to the requisite tetracyclic acridone derivative, a suitable precursor for synthesizing atalaphyllidine .

Tables of Acridinone Derivatives and Their Applications

Mechanism of Action

The mechanism by which acridinone, methyl- exerts its effects often involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication. These actions make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Acridinone, methyl- can be compared with other acridine derivatives such as:

Acridine Orange: A dye used for nucleic acid staining.

Acriflavine: An antiseptic and antibacterial agent.

Proflavine: Another antiseptic with similar properties to acriflavine.

Uniqueness

Acridinone, methyl- is unique due to its specific methylation, which alters its chemical properties and biological activity compared to other acridine derivatives. This methyl group can influence its solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and effects.

Properties

CAS No. |

139584-03-5 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-methylacridin-1-ol |

InChI |

InChI=1S/C14H11NO/c1-9-6-7-13-11(14(9)16)8-10-4-2-3-5-12(10)15-13/h2-8,16H,1H3 |

InChI Key |

IKUKZIJRQNQNNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=CC=CC=C3N=C2C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.